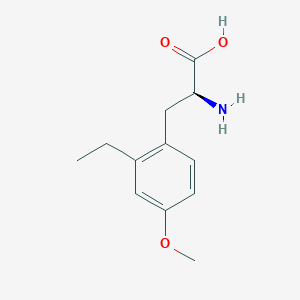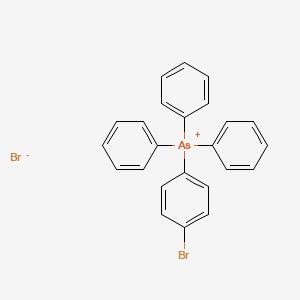![molecular formula C14H12ClN3Se B12584575 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene CAS No. 646034-57-3](/img/structure/B12584575.png)
1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene is an organoselenium compound characterized by the presence of an azido group, a phenylethyl group, and a chlorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzeneselenol with 2-azido-1-phenylethyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Oxidation and Reduction: The selanyl group can be oxidized to selenoxide or reduced to selenide under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Cycloaddition: Copper(I) catalysts are typically used for click chemistry reactions involving azides and alkynes.
Major Products:
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Selenoxides and Selenides: Resulting from the oxidation and reduction of the selanyl group.
Applications De Recherche Scientifique
1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anticancer and antimicrobial properties.
Materials Science: Its ability to form stable triazoles through click chemistry makes it useful in creating novel materials with specific properties, such as enhanced conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes involving selenium and azido groups.
Mécanisme D'action
The mechanism of action of 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene involves its interaction with biological molecules through its reactive azido and selanyl groups. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules. The selanyl group can interact with thiol-containing proteins, potentially modulating their activity .
Molecular Targets and Pathways:
Thioredoxin Reductase: The selanyl group can inhibit thioredoxin reductase, an enzyme involved in cellular redox regulation.
Reactive Oxygen Species (ROS) Pathways: The compound can modulate ROS levels, impacting oxidative stress and related cellular pathways.
Comparaison Avec Des Composés Similaires
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: The 21st amino acid, containing selenium, and involved in various enzymatic functions.
Selenomethionine: A selenium-containing amino acid used in protein synthesis.
Uniqueness: 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene is unique due to its combination of an azido group and a selanyl group attached to a chlorobenzene ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in both chemical synthesis and biological studies .
Propriétés
Numéro CAS |
646034-57-3 |
|---|---|
Formule moléculaire |
C14H12ClN3Se |
Poids moléculaire |
336.69 g/mol |
Nom IUPAC |
1-(2-azido-1-phenylethyl)selanyl-4-chlorobenzene |
InChI |
InChI=1S/C14H12ClN3Se/c15-12-6-8-13(9-7-12)19-14(10-17-18-16)11-4-2-1-3-5-11/h1-9,14H,10H2 |
Clé InChI |
AHSKCZBXLVAHKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN=[N+]=[N-])[Se]C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)




![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)


![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)



